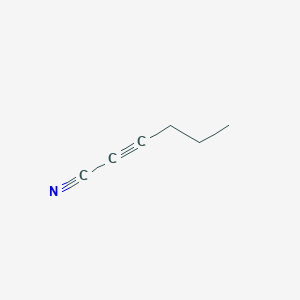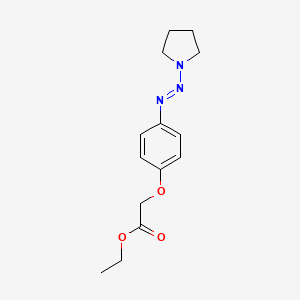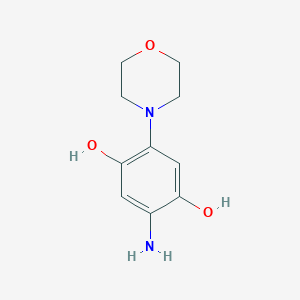![molecular formula C27H24F3N7O B14008489 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings, fluorine atoms, and an imidazo[1,2-a]pyrazine core. Its structural complexity and functional groups make it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes:
Formation of the imidazo[1,2-a]pyrazine core: This step typically involves the cyclization of a suitable precursor, such as a 2-aminopyrazine derivative, under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of 4-fluorophenyl and a suitable palladium catalyst.
Attachment of the 3-methylimidazo[1,2-a]pyridin-6-yl group: This step may involve a nucleophilic substitution reaction, where the imidazo[1,2-a]pyrazine core reacts with a halogenated derivative of 3-methylimidazo[1,2-a]pyridine.
Incorporation of the 4,4-difluorocyclohexyl group: This can be done through a Friedel-Crafts acylation reaction, using a difluorocyclohexyl derivative and a suitable Lewis acid catalyst.
Introduction of the amino group: This step typically involves a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the imidazo[1,2-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, suitable solvents (e.g., dichloromethane, tetrahydrofuran).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Research: The compound may serve as a lead compound for the development of new therapeutic agents.
Industrial Applications: Its chemical properties make it suitable for use in various industrial processes, such as catalysis or material science.
作用机制
The mechanism of action of 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-chlorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-bromophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide: Similar structure but with a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The uniqueness of 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide lies in its specific combination of functional groups and structural features. The presence of multiple fluorine atoms, the imidazo[1,2-a]pyrazine core, and the 3-methylimidazo[1,2-a]pyridin-6-yl group contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C27H24F3N7O |
|---|---|
分子量 |
519.5 g/mol |
IUPAC 名称 |
8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide |
InChI |
InChI=1S/C27H24F3N7O/c1-15-12-32-21-7-4-17(13-36(15)21)23-22(16-2-5-18(28)6-3-16)35-24(31)25-34-20(14-37(23)25)26(38)33-19-8-10-27(29,30)11-9-19/h2-7,12-14,19H,8-11H2,1H3,(H2,31,35)(H,33,38) |
InChI 键 |
YQUFFVUXSAEQMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2N1C=C(C=C2)C3=C(N=C(C4=NC(=CN34)C(=O)NC5CCC(CC5)(F)F)N)C6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)


![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

